The Function of Prestin (SLC26A5): A Technical Guide to the Molecular Motor of Hearing
The Function of Prestin (SLC26A5): A Technical Guide to the Molecular Motor of Hearing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prestin, encoded by the SLC26A5 gene, is the voltage-sensitive motor protein uniquely expressed in the lateral plasma membrane of mammalian cochlear outer hair cells (OHCs).[1][2] It is the driving force behind a phenomenon known as electromotility—rapid, voltage-driven changes in the length of OHCs.[3][4][5] This cellular motility is the fundamental basis of the "cochlear amplifier," a critical biological process that enhances auditory sensitivity by approximately 40-60 dB and sharpens frequency selectivity.[3][4] Structurally, Prestin belongs to the SLC26 family of anion transporters but has uniquely evolved to function as a direct voltage-to-force converter rather than a conventional transporter.[6][7] Its mechanism involves voltage-gated conformational changes that alter the protein's surface area, directly coupling changes in membrane potential to mechanical force. This guide provides a detailed examination of Prestin's core function, the molecular mechanisms underpinning its action, key experimental methodologies for its study, and quantitative data derived from seminal research.
Core Function: The Engine of Cochlear Amplification
The primary function of the Prestin protein is to generate the force for OHC electromotility.[8] This process is a key mammalian innovation for hearing, distinguishing it from the auditory systems of non-mammalian vertebrates which rely solely on stereocilia-based amplification.[9][10][11]
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Electromotility : In response to changes in transmembrane potential, OHCs rapidly contract upon depolarization and elongate upon hyperpolarization at acoustic frequencies.[10][12] This motility is powered by the collective conformational changes of millions of Prestin molecules densely packed in the OHC's lateral membrane.[9][13]
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Cochlear Amplification : The cycle-by-cycle length changes of OHCs mechanically amplify the vibrations within the cochlea, particularly for low-level sounds.[4][14] This amplification enhances the sensitivity and frequency resolution of hearing.[5] Targeted deletion of the Prestin gene in mice results in the complete loss of OHC electromotility and a profound hearing loss of 40-60 dB, demonstrating its indispensable role in the cochlear amplifier.[3][4]
Molecular Mechanism of Action
Prestin functions as a unique molecular motor that directly converts electrical energy into mechanical work. Its action is not dependent on ATP hydrolysis but rather on conformational changes driven by the electric field across the membrane. The electrical signature of this process is a unique electrical property known as nonlinear capacitance (NLC).[6][13]
The Voltage-Sensing Mechanism
The mechanism of voltage sensing in Prestin has been a subject of extensive research. The current understanding points to a two-state model where the protein transitions between a contracted and an expanded state.[12]
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Role of Intracellular Anions : Intracellular anions, particularly chloride (Cl⁻), are essential for Prestin's function.[12][15] An early model proposed that Cl⁻ acts as an extrinsic voltage sensor, where the translocation of the anion across a partial electric field drives the conformational change.[6][15][16]
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Intrinsic Voltage Sensor Model : More recent structural data suggests a model where multiple charged amino acid residues within the protein itself form an intrinsic voltage sensor.[2][12] In this model, Cl⁻ binding acts as an allosteric modulator, stabilizing the protein's conformational states and influencing the voltage-dependence of its transitions rather than being the mobile charge itself.[12][16] Binding of Cl⁻ to a pocket within the transmembrane domain is crucial for the protein's ability to switch between conformations.[12]
Conformational States and Force Generation
Cryo-electron microscopy has revealed that Prestin exists in at least two principal conformations:
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Expanded State : Associated with membrane hyperpolarization.
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Contracted State : Associated with membrane depolarization.
The transition from the expanded to the contracted state reduces the protein's cross-sectional area within the plane of the membrane.[12] This "area motor" model proposes that the collective shrinking of millions of Prestin molecules compacts the lateral membrane, leading to the shortening of the cylindrical OHC.[4][12] The inhibitor salicylate, which causes reversible hearing loss, competes with chloride for its binding site, locking Prestin in an expanded-like state and abolishing electromotility.[2][12][13]
Below is a diagram illustrating the fundamental mechanism of Prestin-driven electromotility.
Quantitative Data Summary
The function of Prestin has been quantified through various experimental paradigms, most notably through gene knockout studies and electrophysiological measurements in isolated OHCs or heterologous expression systems.
| Parameter | Wild-Type (WT) | Prestin Knockout (-/-) | Heterozygote (+/-) | Notes | Source(s) |
| Auditory Brainstem Response (ABR) Threshold Shift | Baseline | ↑ 40-60 dB | ↑ ~6 dB | Demonstrates profound hearing loss without Prestin. The increase corresponds to a 100 to 1000-fold decrease in sensitivity. | [3][4] |
| OHC Electromotility | Present | Absent | Halved | Direct evidence that Prestin is the motor protein. | [3] |
| Nonlinear Capacitance (NLC) | Robust | Absent | Reduced | NLC is the electrical signature of Prestin's motor activity. | [17] |
| Peak NLC (HEK Cells) | ~7.1 ± 1.3 pF | N/A | N/A | Measured in human embryonic kidney (HEK) cells transduced with Prestin. | [17] |
| Voltage at Peak NLC (V₁/₂ or Vpkcm) | -71 ± 9 mV (HEK) | N/A | N/A | The membrane potential at which the maximum charge movement occurs. | [17] |
| Charge Density (HEK Cells) | ~4,432 ± 1,132 e⁻/µm² | N/A | N/A | Represents the density of mobile charges associated with Prestin in the membrane. | [17] |
| OHC Axial Stiffness | Normal | Reduced | N/A | Lack of Prestin alters the mechanical properties of the OHC. | [5][10] |
Key Experimental Protocols
The primary technique for assaying Prestin's function is the whole-cell patch-clamp method to measure nonlinear capacitance (NLC). NLC is a direct electrical correlate of the charge movement within the Prestin molecule that drives electromotility.[18][19]
Protocol: Measurement of Nonlinear Capacitance in OHCs
This protocol provides a generalized workflow for isolating OHCs and performing NLC measurements.
Objective: To measure the voltage-dependent capacitance of an isolated OHC as an assay of Prestin function.
Materials:
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Temporal bones from a suitable model organism (e.g., guinea pig, mouse).
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Dissection microscope and tools.
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Enzymatic digestion solution (e.g., Collagenase Type IV in L-15 medium).
-
Cell culture dish.
-
Patch-clamp rig (amplifier, micromanipulator, digitizer, computer).
-
Borosilicate glass capillaries for pipette pulling.
-
Intracellular solution (e.g., CsCl-based to block K⁺ currents).
-
Extracellular solution (e.g., containing TEA and other blockers to isolate capacitive currents).
-
Software for data acquisition and analysis (e.g., jClamp, pCLAMP).[18]
Methodology:
-
OHC Isolation:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the cochleae from the temporal bones in a chilled extracellular solution.
-
Carefully remove the organ of Corti from the cochlea.
-
Transfer the organ of Corti to a solution containing a mild proteolytic enzyme (e.g., collagenase) for a short incubation period to dissociate cells.
-
Gently triturate the tissue to release individual hair cells.
-
Plate the cell suspension onto a culture dish on the stage of the patch-clamp microscope. OHCs are identifiable by their characteristic cylindrical shape.
-
-
Whole-Cell Patch-Clamp Recording:
-
Pull a borosilicate glass capillary to create a micropipette with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Mount the pipette on the micromanipulator and apply positive pressure.
-
Approach an isolated, healthy-looking OHC with the pipette tip.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch under the pipette, establishing the whole-cell configuration.
-
-
NLC Measurement:
-
Use a voltage-clamp amplifier to control the cell's membrane potential.
-
To measure capacitance, apply a specific voltage stimulus. A common method is the "Sine+DC" or dual-sine technique, which uses a ramp or step voltage protocol superimposed with a high-frequency sine wave.[12][20]
-
Record the resulting membrane currents. The software analyzes the current's response to the sine wave to calculate membrane capacitance at each DC voltage step.
-
The linear capacitance (Clin) is the baseline capacitance of the cell membrane, while the NLC is the bell-shaped, voltage-dependent component that sits atop Clin.[21] NLC is isolated by subtracting the linear component.[19]
-
-
Data Analysis:
-
Plot the measured capacitance as a function of membrane voltage.
-
Fit the NLC curve to a two-state Boltzmann function to derive key parameters:
-
Qmax : The maximum nonlinear charge moved.
-
V₁/₂ : The voltage at which half the maximal charge is moved (peak of the NLC).
-
z : The valence or elementary charges moved across the membrane electric field.
-
-
The following diagram outlines this experimental workflow.
Conclusion and Future Directions
Prestin is unequivocally the molecular motor responsible for OHC electromotility and the mammalian cochlear amplifier. Its unique evolution from an anion transporter into a high-speed, voltage-gated motor represents a remarkable example of functional specialization. The mechanism, centered on voltage-dependent conformational changes modulated by intracellular chloride, allows for the direct and rapid conversion of electrical signals into mechanical force, a process fundamental to sensitive hearing.
For drug development professionals, Prestin presents a potential target for conditions involving OHC dysfunction. Understanding the precise mechanisms of inhibitors like salicylate could pave the way for novel therapeutics. For researchers, future work will likely focus on elucidating the dynamics of Prestin within the complex lipid and protein environment of the OHC lateral wall, understanding how these interactions modulate its function at the high frequencies relevant to hearing, and exploring its potential roles outside the auditory system.[16][22]
References
- 1. Prestin - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. uclahealth.org [uclahealth.org]
- 4. Prestin and Motility of the Cochlear Outer Hair Cell. [ejao.org]
- 5. Prestin-based outer hair cell motility is necessary for mammalian cochlear amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [researchworks.creighton.edu]
- 7. Prestin and the cholinergic receptor of hair cells: positively-selected proteins in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prestin Regulation and Function in Residual Outer Hair Cells after Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prestin and the cochlear amplifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uol.de [uol.de]
- 11. Cochlear amplification, outer hair cells and prestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of prestin electromotive signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. worldscientific.com [worldscientific.com]
- 16. Prestin amplifies cardiac motor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functional Prestin Transduction of Immature Outer Hair Cells from Normal and Prestin-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Walkthrough of Nonlinear Capacitance Measurement of Outer Hair Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
- 20. rupress.org [rupress.org]
- 21. Chloride and Salicylate Influence Prestin-dependent Specific Membrane Capacitance: SUPPORT FOR THE AREA MOTOR MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chloride binding to prestin does not influence very high-frequency complex nonlinear capacitance (cNLC) in the mouse outer hair cell - PubMed [pubmed.ncbi.nlm.nih.gov]
